Rimonabant

Vue d'ensemble

Description

Le rimonabant est un composé synthétique qui a été développé en tant que médicament anorexique anti-obésité. Il fonctionne comme un agoniste inverse du récepteur cannabinoïde CB1. Initialement approuvé en Europe en 2006, il a ensuite été retiré du marché en raison d’effets secondaires psychiatriques graves. This compound n’a jamais été approuvé pour une utilisation aux États-Unis .

Applications De Recherche Scientifique

Mécanisme D'action

Le rimonabant exerce ses effets en agissant comme un agoniste inverse du récepteur cannabinoïde CB1. Ce récepteur fait partie du système endocannabinoïde, qui joue un rôle important dans la régulation de l’appétit, du métabolisme et de l’équilibre énergétique. En bloquant le récepteur CB1, le this compound réduit l’appétit et l’apport alimentaire, ce qui entraîne une perte de poids. Le composé améliore également le métabolisme des lipides et du glucose .

Analyse Biochimique

Biochemical Properties

Rimonabant is a specific CB1 cannabinoid receptor antagonist . There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviors . It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders .

Cellular Effects

This compound has been shown to reduce both tumor differentiated cells and colon cancer stem cells proliferation and to control their survival in long term cultures . Interestingly, in ex vivo model of wild type human organoids, retaining both architecture and heterogeneity of original tissue, this compound showed no toxicity against cells from healthy colon epithelium .

Temporal Effects in Laboratory Settings

Most efficacy measures improved during the 4-week placebo run-in period, except that HDL cholesterol decreased as expected in the early phase of a hypocaloric diet . After 1 year of randomized treatment, changes from baseline with 20 mg this compound in the nondiabetic population were as follows: body weight −6.5 kg, waist circumference −6.4 cm, HDL cholesterol +16.4%, triglycerides −6.9%, fasting insulin −0.6 μU/ml, and homeostasis model assessment for insulin resistance (HOMA-IR) −0.2 (all P < 0.001 vs. placebo) .

Dosage Effects in Animal Models

In animal models, this compound has been shown to lead to decreased appetite and food intake . Clinical studies have shown that this compound 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control .

Metabolic Pathways

The endocannabinoid system regulates energy homeostasis through G protein–coupled cannabinoid-1 receptors located in the central nervous system and in various peripheral tissues, including adipose tissue, muscle, the gastrointestinal tract, and the liver . While peripheral cannabinoid-1 receptor activation decreases adiponectin production in adipocytes, central cannabinoid-1 receptor activation in preclinical studies stimulates eating, decreases muscle, and stimulates hepatic and adipose tissue lipogenic pathways in animal models of obesity .

Transport and Distribution

This compound is extensively distributed into peripheral tissues . Consequently, BMI is a major determinant of some of the pharmacokinetic parameters of this compound .

Subcellular Localization

The role of Lgr5 subcellular localization and trafficking is still an open question . Emerging evidence suggested that in the absence of endogenous ligands, Lgr5 is constitutively internalized through a clathrin-dependent mechanism that drives it to the trans-Golgi network .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le rimonabant est synthétisé par un processus en plusieurs étapes. Les étapes clés impliquent la formation d’un cycle pyrazole et une fonctionnalisation ultérieure. La synthèse commence par la condensation du chlorhydrate de 2,4-dichlorophénylhydrazine avec l’acétoacétate d’éthyle pour former une hydrazone. Cet intermédiaire est ensuite cyclisé pour former le cycle pyrazole.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Ceci implique l’utilisation de réactions à rendement élevé et de méthodes de purification efficaces pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le rimonabant subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, conduisant à la formation de différents dérivés

Réactifs et Conditions Communs :

Oxydation : Le peroxyde d’hydrogène (3,0 % v/v) est couramment utilisé pour les réactions d’oxydation.

Réduction : Le borohydrure de sodium est souvent utilisé pour les réactions de réduction.

Substitution : Divers agents d’halogénation peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la substitution peut introduire différents atomes d’halogène dans les cycles aromatiques .

4. Applications de la Recherche Scientifique

Comparaison Avec Des Composés Similaires

Le rimonabant est unique dans sa classe en tant que premier antagoniste sélectif du récepteur CB1. plusieurs autres composés partagent des mécanismes d’action similaires :

Taranabant : Un autre antagoniste du récepteur CB1 ayant des effets similaires sur l’appétit et le métabolisme.

Surinabant : Un antagoniste sélectif du récepteur CB1 étudié pour son potentiel dans le traitement de l’obésité et des troubles métaboliques.

Otenabant : Un antagoniste du récepteur CB1 ayant des propriétés pharmacologiques similaires

Le this compound se distingue par son développement précoce et ses études cliniques approfondies, malgré son retrait du marché en raison de problèmes de sécurité.

Propriétés

IUPAC Name |

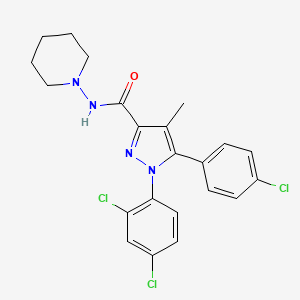

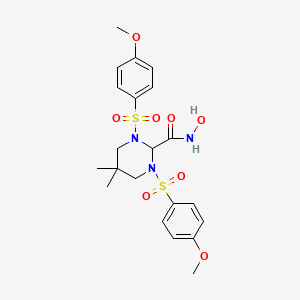

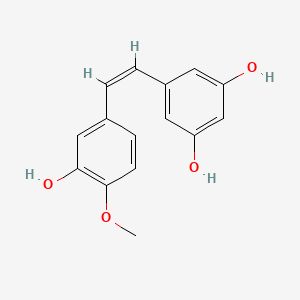

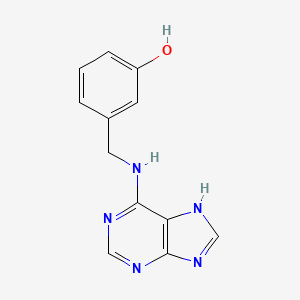

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046453 | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.00e-03 g/L | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168273-06-1, 158681-13-1 | |

| Record name | Rimonabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimonabant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168273-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMONABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Rimonabant?

A1: this compound is a selective antagonist of the cannabinoid type 1 receptor (CB1 receptor). [, , , , , , , ]

Q2: How does this compound interact with the CB1 receptor?

A2: this compound acts as an inverse agonist/antagonist at the CB1 receptor. [, ] It binds to the receptor and blocks the actions of endocannabinoids, naturally occurring signaling molecules that activate the CB1 receptor. [, ]

Q3: What are the downstream effects of CB1 receptor blockade by this compound?

A3: Blocking CB1 receptors with this compound leads to several effects:

- Reduced appetite and food intake: This is primarily mediated through actions in the central nervous system, particularly in the hypothalamus. [, , , ]

- Increased energy expenditure: this compound promotes fat oxidation, potentially by directly influencing lipolysis in adipose tissue. [, ]

- Improved lipid profile: Treatment is associated with increased high-density lipoprotein (HDL) cholesterol levels and decreased triglyceride levels. [, , , , , ]

- Improved insulin sensitivity: While the mechanism is not fully understood, this compound appears to improve insulin sensitivity, at least partially independently of weight loss. [, , , ]

- Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties, possibly through reduced pro-inflammatory cytokine production and macrophage recruitment. []

Q4: What is the molecular formula and weight of this compound?

A4: While these details are not extensively discussed in the provided abstracts, this compound's molecular formula is C22H21ClF3N3O, and its molecular weight is 433.87 g/mol. This information can be found in publicly available chemical databases.

Q5: Is there information on spectroscopic data or material compatibility for this compound in these studies?

A5: The provided research abstracts primarily focus on this compound's biological activity and do not delve into detailed spectroscopic data or material compatibility assessments.

Q6: How does the structure of this compound relate to its activity?

A6: While specific SAR studies are not presented in these abstracts, the research highlights this compound's selectivity for the CB1 receptor. This suggests that modifications to its structure could alter its binding affinity and selectivity, potentially influencing its efficacy and side effect profile.

Q7: What evidence supports the efficacy of this compound in preclinical and clinical settings?

A7: this compound has shown efficacy in both preclinical and clinical studies:

- Animal models: this compound reduced food intake, body weight, and atherosclerosis in rodent models of obesity and dyslipidemia. [, , , ]

- Clinical trials: In several large clinical trials (RIO program), this compound (20 mg/day) consistently demonstrated significant reductions in body weight, waist circumference, and improvements in lipid profiles (HDL cholesterol, triglycerides) in obese and overweight patients. [, , , , , , ]

Q8: What are the major safety concerns associated with this compound use?

A8: A significant concern with this compound is its association with psychiatric side effects:

- Depression and anxiety: Increased incidence of depression and anxiety was observed in clinical trials, leading to its withdrawal from the market. [, , , , , ]

- Other adverse events: Nausea, dizziness, and gastrointestinal disturbances were also commonly reported. [, , , ]

Q9: Are there alternative compounds or strategies being explored for similar therapeutic applications?

A12: While not directly discussed in these studies, the research acknowledges the need for new pharmacological therapies for obesity and metabolic disorders due to limitations of lifestyle interventions. [] Alternative targets and compounds modulating different pathways involved in energy balance, appetite regulation, and lipid metabolism are continually being investigated.

Q10: What is the historical context of this compound's development and use?

A10: this compound was the first in a new class of selective CB1 receptor antagonists developed for treating obesity and related metabolic disorders. It generated substantial interest due to its novel mechanism of action and promising initial clinical trial results.

Q11: What are the implications of this compound's withdrawal from the market for future drug development in this field?

A11: this compound's withdrawal highlights the importance of carefully considering both the efficacy and safety profiles of new drugs, particularly those targeting the central nervous system. Future research should focus on developing compounds with improved safety profiles while retaining therapeutic benefits. This might involve exploring:

- Peripherally restricted CB1 antagonists: These could potentially minimize central nervous system side effects while maintaining beneficial metabolic actions. []

- Combination therapies: Combining agents with complementary mechanisms of action might allow for lower effective doses and potentially reduce side effects. []

- Personalized medicine approaches: Identifying genetic or other biomarkers that predict individual responses to treatment could optimize efficacy and minimize adverse events. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

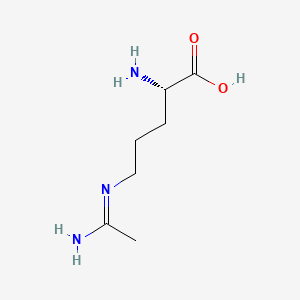

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)